1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is a chemical compound with a complex structure that includes a pyrrolidin-2-one ring and a boron-containing dioxaborolane group
Preparation Methods
The synthesis of 1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common synthetic route includes the borylation of a suitable precursor, such as a halogenated aromatic compound, using a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is also involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds
Scientific Research Applications
1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor in the synthesis of drug candidates.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The boron-containing dioxaborolane group can form reversible covalent bonds with biological molecules, which is a key aspect of its mechanism .
Comparison with Similar Compounds
1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one can be compared with other boron-containing compounds, such as:
1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone: Similar in structure but with an ethanone group instead of a pyrrolidin-2-one ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a boronic acid pinacol ester group, used in similar coupling reactions.
Piperazine, 1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(3-oxetanyl): Another boron-containing compound with different functional groups.
Properties
IUPAC Name |
1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)12-10-11(18)7-8-13(12)19-9-5-6-14(19)20/h7-8,10H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCSIOREQGLXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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